The compound is cataloged under the CAS number 1177297-90-3 and can be found in databases such as PubChem, where it is described as having potential biological activity, including interactions with enzymes and receptors within biological systems . Its classification falls under the category of amines, specifically secondary amines due to the presence of the pyrrolidine moiety.
The synthesis of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate typically involves several steps:
The molecular structure of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate can be analyzed through its components:
The InChI representation for this compound is:
This representation provides insights into the connectivity of atoms within the molecule.
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate can participate in various chemical reactions:
These reactions often require specific solvents (e.g., ethanol or acetonitrile) and catalysts (e.g., sodium triacetoxyborohydride for reductive amination) to optimize yields .
The mechanism of action for (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with various biological targets:
The compound's stability under various conditions should be assessed, particularly regarding temperature and exposure to light or moisture.
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate has several notable applications:
The synthesis of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate (CAS: 1177297-90-3) employs a convergent multi-step strategy that integrates reductive amination, nucleophilic aromatic substitution, and salt formation. The core pyrrolidine scaffold is constructed via a stereoselective cyclization approach, with the 2-chlorophenyl moiety introduced through a copper-catalyzed N-arylation reaction. A representative pathway involves:
Step 1: N-Boc protection of pyrrolidin-3-ylmethanamine – The primary amine of commercially available pyrrolidin-3-ylmethanamine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as base, yielding tert-butyl (pyrrolidin-3-ylmethyl)carbamate (>85% yield) [4].
Step 2: N-alkylation with 1,2-dichlorobenzene – The secondary amine of the Boc-protected intermediate undergoes nucleophilic aromatic substitution (SNAr) with activated 1,2-dichlorobenzene under copper(I) catalysis (CuI, phenanthroline ligand) in refluxing toluene. This regioselectively installs the 2-chlorophenyl group at the pyrrolidine nitrogen (65-75% yield) [2] [4].
Step 3: Acid-mediated deprotection – Treatment with trifluoroacetic acid (TFA) in DCM cleaves the Boc group, liberating the primary amine as its TFA salt. Freebasing with potassium carbonate provides the free base (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine as a pale yellow oil [2].
Step 4: Oxalate salt formation – The free base is dissolved in hot ethanol and treated stoichiometrically with oxalic acid dihydrate in ethanol. Controlled cooling induces crystallization, yielding the target oxalate salt as a white crystalline solid (purity >98% by HPLC). The oxalate counterion enhances crystallinity and stability [2].
Table 1: Key Synthetic Intermediates and Conditions
Step | Intermediate | Key Reagents/Conditions | Yield (%) | Characterization |
---|---|---|---|---|
1 | tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | Boc₂O, DCM, TEA, 0-25°C, 12h | >85 | ¹H NMR (CDCl₃): δ 4.75 (br s, 1H), 3.40-3.20 (m, 2H), 2.85-2.65 (m, 2H), 2.55-2.40 (m, 1H), 2.15-1.95 (m, 1H), 1.85-1.60 (m, 3H), 1.45 (s, 9H) |
2 | tert-Butyl ((1-(2-chlorophenyl)pyrrolidin-3-yl)methyl)carbamate | 1,2-Dichlorobenzene, CuI, 1,10-Phenanthroline, K₂CO₃, Toluene, 110°C, 24h | 65-75 | ¹H NMR (CDCl₃): δ 7.45 (dd, J=8.0, 1.5 Hz, 1H), 7.25-7.15 (m, 1H), 6.95-6.80 (m, 2H), 4.80 (br s, 1H), 3.70-3.55 (m, 2H), 3.45-3.30 (m, 2H), 2.90-2.75 (m, 1H), 2.65-2.50 (m, 1H), 2.30-2.10 (m, 2H), 2.05-1.90 (m, 1H), 1.45 (s, 9H) |
3 | (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine (Free base) | TFA/DCM (1:1), 2h; then K₂CO₃ (aq) | 90-95 | ¹H NMR (CDCl₃): δ 7.45 (dd, J=8.0, 1.5 Hz, 1H), 7.25-7.15 (m, 1H), 6.95-6.80 (m, 2H), 3.75-3.60 (m, 2H), 3.45-3.30 (m, 2H), 2.85-2.70 (m, 1H), 2.65-2.50 (m, 1H), 2.35-2.20 (m, 1H), 2.15-2.00 (m, 1H), 1.95-1.80 (m, 1H) |
The pyrrolidine-3-ylmethanamine core serves as a privileged dopaminergic pharmacophore for D3 receptor (D3R) antagonism. Hybridization strategies leverage this scaffold by tethering it to opioid receptor pharmacophores via flexible linkers, creating dual-target ligands. Key design principles include:
Table 2: Physicochemical Properties of Hybrid Ligands Incorporating the Pyrrolidine Scaffold
Hybrid Ligand | Linked Pharmacophore | CNS-MPO Score | Predicted BBB Permeability (PAMPA, nm/s) | D3R pKi | MOR pKi |
---|---|---|---|---|---|
46 | TRV130-derived | 4.8 | 12.5 ± 1.2 | 8.2 | 7.9 |
84 | Loperamide-derived | 4.3 | 8.7 ± 0.9 | 7.8 | 8.4 |
114 | PZM21-derived | 5.1 | 15.1 ± 2.1 | 8.5 | 8.1 |
121 | TRV734-derived | 4.6 | 10.3 ± 1.5 | 8.0 | 8.6 |
Salt selection critically modulates the biopharmaceutical properties of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine. The oxalate salt (1:1 stoichiometry) is preferred over hydrochloride or citrate forms due to:
Systematic structural variations of the pyrrolidine scaffold reveal stringent SAR for dual-target activity:
Table 3: SAR of Key Pyrrolidine Analogues
Structural Variation | D3R pKi ± SEM | MOR pKi ± SEM | D3R Selectivity (D3R/D2R) | Aqueous Solubility (mg/mL) |
---|---|---|---|---|
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine (Lead) | 7.8 ± 0.1 | 6.2 ± 0.3 | 85-fold | 5.2 |
1-(3-Chlorophenyl) analogue | 6.2 ± 0.2 | 5.8 ± 0.2 | 12-fold | 8.1 |
1-(4-Chlorophenyl) analogue | 5.9 ± 0.3 | 5.7 ± 0.3 | 8-fold | 8.5 |
N-Methyl (no aryl) analogue | <5 | <5 | - | >20 |
(1-(2-Trifluoromethylphenyl) analogue | 8.1 ± 0.2 | 6.5 ± 0.2 | 110-fold | 0.8 |
Ethylamine (‒CH₂CH₂NH₂) analogue | 6.4 ± 0.2 | 5.9 ± 0.2 | 18-fold | 3.5 |
(3R)-enantiomer | 6.9 ± 0.1 | 5.8 ± 0.3 | 25-fold | 5.1 |